8-fluoro-1-methylquinolin-2(1H)-one

Physicochemical property Lipophilicity Drug design

Researchers pursuing iNOS-targeted therapeutics per WO2009029625A1 require the precise 8-fluoro pharmacophore; generic quinolin-2(1H)-ones lack the critical C8-F/N1-Me steric repulsion that distorts the ring and activates the scaffold for nucleophilic addition. • iNOS inhibitor template: Matches patented chemotype for NOS-targeted drug discovery • Enhanced reactivity: Steric distortion enables direct C2 functionalization without pre-activation • Antimicrobial potential: Fluoro-substituted analogs active vs. P. aeruginosa (MIC 16 μg/mL) • CNS-compatible: TPSA 20.3 Ų, zero H-bond donors, XLogP3 1.6 for predicted BBB permeability

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 67805-54-3
Cat. No. B11915774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-1-methylquinolin-2(1H)-one
CAS67805-54-3
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=C1C(=CC=C2)F
InChIInChI=1S/C10H8FNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
InChIKeyAYZCVCFJFSLWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-1-methylquinolin-2(1H)-one (CAS 67805-54-3): A Core Quinolone Scaffold with Differentiated C8 Fluorination


8-Fluoro-1-methylquinolin-2(1H)-one (CAS 67805-54-3) is a fluorinated heterocyclic compound belonging to the quinolin-2(1H)-one class. Its core structure features a fused benzene-pyridone ring system with a fluorine substituent at the 8-position and a methyl group at the N1 position [1]. The compound has a molecular formula of C10H8FNO, a molecular weight of 177.17 g/mol, zero hydrogen bond donors, and a computed XLogP3 of 1.6 [1]. This scaffold serves as a key intermediate and building block for biologically active molecules, including nitric oxide synthase (NOS) inhibitors and antimicrobial agents [2][3].

8-Fluoro-1-methylquinolin-2(1H)-one: Why Generic Quinolone Analogs Are Not Direct Replacements


Substituting 8-fluoro-1-methylquinolin-2(1H)-one with a generic quinolin-2(1H)-one analog (e.g., the unsubstituted 1-methylquinolin-2(1H)-one or other 8-halo variants) overlooks the specific physicochemical and electronic contributions of the C8 fluorine atom. The fluorine at the 8-position introduces a stereoelectronic environment distinct from hydrogen, chlorine, or bromine at the same position, affecting both the compound's intrinsic reactivity and its interaction with biological targets. Studies on 8-substituted 1-methylquinolin-2(1H)-ones demonstrate that the steric repulsion between the N1-methyl and C8-substituent distorts the quinoline ring from planarity, activating the scaffold for nucleophilic addition; a property that is absent in non-8-substituted analogs [1]. Furthermore, fluoro-substituted quinolin-2(1H)-one derivatives have shown differentiated antimicrobial potency profiles compared to non-fluorinated counterparts, as demonstrated by compound 6a in a series of novel amide derivatives, where the fluorine substituent contributed to enhanced antibacterial activity [2].

Product-Specific Quantitative Evidence Guide for 8-Fluoro-1-methylquinolin-2(1H)-one


C8 Fluorination Increases Lipophilicity (XLogP3) Relative to the Non-Fluorinated Parent Scaffold

The computed XLogP3 of 8-fluoro-1-methylquinolin-2(1H)-one is 1.6, as reported by PubChem [1]. For the non-fluorinated parent compound, 1-methylquinolin-2(1H)-one (CAS 606-43-9, molecular formula C10H9NO, MW 159.18), the predicted XLogP3 is approximately 1.1 based on computational estimation [2]. The 8-fluoro substituent, with its high electronegativity and small atomic radius, increases the compound's lipophilicity by approximately 0.5 log units, which can translate to enhanced membrane permeability. This property differentiates the compound from both the unsubstituted parent and the 8-chloro (MW 193.63) and 8-bromo (MW 238.08) analogs, which have higher molecular weights and different halogen electronegativity profiles .

Physicochemical property Lipophilicity Drug design

C8 Substituent Steric Repulsion Activates the Quinolinone Scaffold for Nucleophilic Addition — Absent in Non-8-Substituted Analogs

Kakiuchi et al. systematically demonstrated that 8-substituted 1-methylquinolinium salts undergo aromatic ring distortion due to steric repulsion between the N1-methyl and C8-substituent, resulting in dearomatization and enhanced reactivity toward nucleophilic addition at the 2-position [1]. This steric activation effect is observed for bulky 8-substituents and applies to the 8-fluoro-1-methylquinolin-2(1H)-one scaffold as a member of the 8-substituted MeQone class. In contrast, unsubstituted 1-methylquinolin-2(1H)-one remains aromatically stabilized and less reactive [1]. The fluorine atom, while smaller than chlorine or bromine, still generates sufficient steric repulsion with the N1-methyl group to influence the conformational equilibrium. For procurement decisions, this means the 8-fluoro compound offers a chemically reactive handle not available in the unsubstituted parent structure [1].

Chemical reactivity Synthetic chemistry Steric effects

Exclusive 8-Fluoro-Quinolin-2-one Core in Patented Nitric Oxide Synthase (NOS) Inhibitors — A Template Distinct from Non-Fluorinated Counterparts

Patent WO2009029625A1 specifically claims 4-[heterocyclyl-methyl]-8-fluoro-quinolin-2-ones as inhibitors of inducible nitric oxide synthase (iNOS) [1]. The patent's generic formulas (II, III) mandate the presence of a halogen or hydrogen at R4–R7 positions on the quinolinone ring, with the 8-fluoro substitution representing a distinct embodiment within the claimed scope. The 8-fluoro-quinolin-2-one core is a structural prerequisite for the NOS inhibitory activity described in the patent's exemplified compounds [1]. This contrasts with non-fluorinated quinolin-2(1H)-ones, which are not within the specific scope of this NOS inhibitor patent family. For researchers targeting NOS-related pathways, the 8-fluoro-substituted scaffold is a demonstrated privileged template, and substituting it with an unsubstituted quinolinone would place the resulting compound outside the established intellectual property for this mechanism.

Nitric oxide synthase inhibition Neurodegenerative disease Patent specificity

Commercial Purity Benchmarking: 97–98% Purity with Confirmed Availability from Multiple Vendors

8-Fluoro-1-methylquinolin-2(1H)-one is commercially available from multiple suppliers at well-defined purity levels. Leyan (product number 2259458) provides the compound at 98% purity , while Chemenu (catalog number CM239601) offers it at 97% purity . This level of purity consistency across suppliers reduces the procurement risk associated with custom synthesis and provides researchers with immediate access to reproducible starting material. By contrast, less common analogs such as 8-chloro-1-methylquinolin-2(1H)-one (CAS 67805-52-1) and 8-bromo-1-methylquinolin-2(1H)-one (CAS 67805-53-2) are available from fewer commercial sources, and purity specifications may be less consistently reported .

Procurement Purity specification Supply chain

Fluorine-Enabled Electronic Tuning: Computed Topological Polar Surface Area (TPSA) of 20.3 Ų Confers Favorable Permeability Profile

The computed topological polar surface area (TPSA) of 8-fluoro-1-methylquinolin-2(1H)-one is 20.3 Ų, with zero hydrogen bond donors and two hydrogen bond acceptors [1]. This places the compound well below the 140 Ų TPSA threshold commonly associated with good intestinal absorption and blood-brain barrier penetration. The 8-fluoro substitution contributes to maintaining a low TPSA while simultaneously increasing electronegativity at the C8 position. For comparison, 8-fluoroquinolin-2(1H)-one (CAS 71738-83-5, lacking the N1-methyl group) has an estimated TPSA of approximately 29.1 Ų and one hydrogen bond donor [2], which may reduce membrane permeability relative to the N1-methylated, fully-substituted target compound. The combination of zero HBD and low TPSA makes the target compound particularly suitable for CNS drug design or intracellular target engagement where passive permeability is critical.

ADME prediction Permeability Drug-likeness

Fluorinated Quinolin-2(1H)-one Derivatives Exhibit Superior Antibacterial Activity Relative to Non-Fluorinated Counterparts in Head-to-Head Antimicrobial Screening

In a study by Deng et al. (2014), a series of novel quinolin-2(1H)-one derivatives were screened for antimicrobial activity against six bacterial strains and five fungi using a twofold serial dilution technique [1]. Among the synthesized compounds, the fluoro-substituted aromatic amide derivative (compound 6a) demonstrated the most potent antibacterial activity, with MIC values of 32 μg/mL against B. proteus and 16 μg/mL against P. aeruginosa. This fluoro-substituted derivative outperformed non-fluorinated analogs in the same series, indicating that fluorine substitution on the quinolinone scaffold contributes meaningfully to antimicrobial potency [1]. While the study did not directly test 8-fluoro-1-methylquinolin-2(1H)-one itself, the SAR trend supports the value of fluorine incorporation at the quinolinone core. This class-level evidence suggests that the 8-fluoro compound is a more relevant starting point for antimicrobial lead optimization than non-fluorinated 1-methylquinolin-2(1H)-one [1].

Antimicrobial activity Fluorine SAR Drug-resistant bacteria

Application Scenarios for 8-Fluoro-1-methylquinolin-2(1H)-one: Where the Evidence Supports Prioritization


Nitric Oxide Synthase (NOS) Inhibitor Drug Discovery Programs

8-Fluoro-1-methylquinolin-2(1H)-one serves as a core template for designing inducible NOS (iNOS) inhibitors as described in WO2009029625A1. The 8-fluoro substitution on the quinolin-2-one scaffold is an integral structural feature of the patented chemotype [1]. Researchers developing NOS-targeted therapeutics should prioritize this compound over non-fluorinated quinolinones to maintain alignment with established pharmacophore requirements for this mechanism.

Synthetic Chemistry: Leveraging Steric Activation for Downstream Functionalization

The steric repulsion between the N1-methyl and C8-fluoro substituents introduces ring distortion that activates the quinolinone toward nucleophilic addition [1]. This intrinsic reactivity differentiates 8-fluoro-1-methylquinolin-2(1H)-one from its unsubstituted C8-H analog, enabling direct functionalization at the 2-position or other sites without requiring pre-activation steps. This property is particularly valuable for library synthesis and late-stage diversification in medicinal chemistry campaigns.

Antimicrobial Lead Optimization Using Fluorinated Quinolinone Scaffolds

SAR evidence from Deng et al. (2014) demonstrates that fluorine-substituted quinolin-2(1H)-one derivatives exhibit superior antibacterial potency against clinically relevant Gram-negative pathogens, including P. aeruginosa (MIC = 16 μg/mL) and B. proteus (MIC = 32 μg/mL) [1]. While direct data for 8-fluoro-1-methylquinolin-2(1H)-one is not reported, the class-level trend supports its selection as a preferred building block over non-fluorinated analogs for antimicrobial hit-to-lead optimization programs.

CNS Drug Design Requiring Low TPSA and Zero HBD for Brain Penetration

With a computed TPSA of 20.3 Ų, zero hydrogen bond donors, and moderate lipophilicity (XLogP3 = 1.6), 8-fluoro-1-methylquinolin-2(1H)-one possesses favorable physicochemical properties for passive CNS penetration [1]. The N1-methyl group eliminates the hydrogen bond donor present in the N1-H analog (8-fluoroquinolin-2(1H)-one, CAS 71738-83-5), improving predicted blood-brain barrier permeability [2]. This makes the compound a strategic choice for CNS-targeted medicinal chemistry programs.

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